N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide
Description
N-(1-Benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide (CAS: 882073-23-6) is a synthetic acrylamide derivative with the molecular formula C21H23BrN2O and a molecular weight of 399.334 g/mol .
Properties
IUPAC Name |
(E)-N-(1-benzylpiperidin-4-yl)-3-(3-bromophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O/c22-19-8-4-7-17(15-19)9-10-21(25)23-20-11-13-24(14-12-20)16-18-5-2-1-3-6-18/h1-10,15,20H,11-14,16H2,(H,23,25)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXWXWIHOCXUHG-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C=CC2=CC(=CC=C2)Br)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NC(=O)/C=C/C2=CC(=CC=C2)Br)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Acrylamide Formation: The acrylamide moiety is introduced through a reaction between acryloyl chloride and the bromophenyl-substituted piperidine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing bromine atom on the 3-bromophenyl group activates the aromatic ring toward nucleophilic displacement. Key reactions include:
Reaction with amines :
Under palladium catalysis, the bromine undergoes substitution with primary/secondary amines to yield aryl amine derivatives.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%), DMF, 100°C | 3-(3-aminophenyl)acrylamide | 78% |
Hydrolysis :
Basic hydrolysis replaces bromine with hydroxyl groups, forming phenolic derivatives.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaOH (2M), H₂O/EtOH | 3-(3-hydroxyphenyl)acrylamide | 65% |
Cycloaddition Reactions
The acrylamide’s conjugated double bond participates in [3+2] cycloadditions:
Huisgen cycloaddition :
Reacts with azides to form triazole-linked hybrids under copper catalysis.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| CuI (10 mol%), DIPEA, DCM | 1,2,3-triazole adduct | 82% |
Transition Metal-Catalyzed Coupling
The bromophenyl group enables cross-coupling reactions:
Suzuki-Miyaura coupling :
Aryl boronic acids replace bromine in the presence of palladium catalysts.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(OAc)₂ (3 mol%), K₂CO₃ | 3-(3-arylphenyl)acrylamide | 70–85% |
Thiol-Michael Addition
The α,β-unsaturated acrylamide undergoes conjugate addition with thiols:
Reaction with glutathione :
Thiols attack the β-position, forming covalent adducts. Reactivity depends on substituent electronics (Table 1).
| Thiol Source | Half-life (h) | Adduct Structure | Reference |
|---|---|---|---|
| Glutathione (5 mM) | 0.1–66 | S-β-acrylamide conjugate |
Table 1: Substituent effects on thiol-Michael addition kinetics.
Radical-Mediated Additions
Under photochemical conditions, the acrylamide participates in radical chain reactions:
Hydroalkylation :
Initiated by blue light, alkyl radicals add to the acrylamide’s double bond.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| Ru(bpy)₃Cl₂, MeCN, λ = 450 nm | β-alkylated acrylamide | 66% |
Condensation and Cyclization
The acrylamide group facilitates condensations with nucleophiles:
Schiff base formation :
Reacts with primary amines to generate imine-linked products.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| EtOH, Δ, 12 h | Pyrazolyl-quinoline hybrids | 39–55% |
Stability and Degradation Pathways
Scientific Research Applications
Synthetic Chemistry and Preparation Methods
The synthesis of N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide involves several key steps:
- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
- Benzylation : The piperidine derivative undergoes benzylation using benzyl chloride in the presence of a base like sodium hydride.
- Acrylamide Formation : The acrylamide moiety is introduced via a reaction between acryloyl chloride and the bromophenyl-substituted piperidine derivative.
These methods can be optimized for industrial production, utilizing continuous flow reactors and advanced purification techniques to achieve high yield and purity .
This compound exhibits various biological activities, making it a candidate for further research in pharmacology.
Antimicrobial Properties
Research indicates that this compound has demonstrated both antibacterial and antifungal activities. It has shown effectiveness against Candida albicans, with minimum inhibitory concentration (MIC) values suggesting moderate antifungal properties . The presence of the bromine atom enhances its reactivity, contributing to its antimicrobial efficacy.
Antitubercular Activity
In studies focused on anti-tuberculosis agents, derivatives similar to this compound have exhibited significant inhibitory effects against Mycobacterium tuberculosis, indicating potential for development as antitubercular agents .
Comparative Studies
Comparative analyses with similar compounds reveal unique aspects of this compound:
| Compound Name | Activity Profile |
|---|---|
| N-(1-benzyl-4-piperidinyl)-3-(3-chlorophenyl)acrylamide | Moderate antibacterial activity |
| N-(1-benzyl-4-piperidinyl)-3-(3-fluorophenyl)acrylamide | Enhanced antifungal properties |
| N-(1-benzyl-4-piperidinyl)-3-(3-methylphenyl)acrylamide | Lower overall bioactivity |
The presence of the bromine atom appears to enhance both antibacterial and antifungal activities compared to its chloro and fluoro counterparts .
Case Study 1: Antitubercular Activity
A series of piperidine derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Results indicated that compounds structurally similar to this compound showed significant inhibitory effects, suggesting their potential as antitubercular agents .
Case Study 2: Antifungal Activity
In vitro studies demonstrated that this compound was effective against various fungal strains, including Candida albicans. Its structural components contribute to its ability to disrupt fungal cell membranes or inhibit essential metabolic pathways .
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
N-Benzyl-3-(3-bromophenyl)acrylamide (CAS: Not specified)
- Molecular Formula: C16H14BrNO
- Molecular Weight : 316.198 g/mol
- Key Differences : Lacks the piperidinyl group present in the target compound. This reduces steric complexity and may limit interactions with enzymes or receptors requiring hydrophobic or hydrogen-bonding motifs.
- Activity: No direct bioactivity data reported, but simpler acrylamides often exhibit moderate antimicrobial or anti-inflammatory effects .
(E)-N-(3-Bromophenyl)-3-(3,4-dihydroxyphenyl)acrylamide (Compound 3o)
3-(3-Bromophenyl)-2-cyano-N-(4-sulfamoylphenyl)acrylamide (Compound 21)
- Molecular Formula : C16H12BrN3O3S
- Molecular Weight : 406.26 g/mol
- Activity : Exhibited anti-proliferative activity against MDA-MB-231 breast cancer cells (IC50: 167.2 µM) and HT-29 colon cancer cells, likely due to sulfonamide-mediated apoptosis .
FK866 (Daporinad)
- Molecular Formula : C24H28N4O2
- Molecular Weight : 404.51 g/mol
- Key Differences : Features a pyridinylacrylamide group and a benzoylpiperidinyl side chain, structurally distinct but functionally relevant as a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor.
- Activity : Potent NAD+ biosynthesis inhibitor (IC50: 2 nM), leading to apoptosis in cancer cells .
Pharmacological and Biochemical Insights
Anticancer Potential
- Halogen-Substituted Analogs : Bromophenyl-containing chalcones (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on) showed cytotoxic activity against MCF-7 cells (IC50: 42.22 µg/mL), suggesting that bromine enhances membrane permeability and DNA intercalation .
- Cyanosulfonamide Derivatives: Compound 21 (3-(3-bromophenyl)-2-cyano-N-(4-sulfamoylphenyl)acrylamide) demonstrated superior anti-proliferative effects compared to non-halogenated analogs, likely due to sulfonamide-mediated carbonic anhydrase inhibition .
Anti-Inflammatory Activity
- Structural Analog: (E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxy-phenethyl)acrylamide (Compound 7) exhibited potent anti-neuroinflammatory activity in BV-2 microglial cells, surpassing minocycline in efficacy . This highlights the role of methoxy and dihydrodioxin groups in modulating inflammatory pathways.
Biological Activity
N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Benzyl group : Attached to the piperidine ring, enhancing lipophilicity.
- Acrylamide moiety : Contributes to the compound's reactivity and biological interactions.
- Bromophenyl substitution : The presence of a bromine atom may influence the compound's biological activity by altering electronic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The acrylamide functional group can form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of enzymatic activities or receptor interactions. This mechanism is similar to other acrylamide derivatives known for their biological effects.
Antimicrobial Activity
Research has shown that compounds with piperidine and acrylamide structures exhibit significant antimicrobial properties. In vitro studies demonstrated that this compound possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound was tested against Escherichia coli and Staphylococcus aureus, showing promising minimum inhibitory concentrations (MICs) .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 15 |
Antifungal Activity
In addition to antibacterial properties, this compound also exhibits antifungal activity. It has been reported to be effective against Candida albicans, with MIC values indicating moderate effectiveness . The structural components contribute to its ability to disrupt fungal cell membranes or inhibit essential metabolic pathways.
Comparative Studies
Comparative analysis with similar compounds reveals unique aspects of this compound:
| Compound Name | Activity Profile |
|---|---|
| N-(1-benzyl-4-piperidinyl)-3-(3-chlorophenyl)acrylamide | Moderate antibacterial activity |
| N-(1-benzyl-4-piperidinyl)-3-(3-fluorophenyl)acrylamide | Enhanced antifungal properties |
| N-(1-benzyl-4-piperidinyl)-3-(3-methylphenyl)acrylamide | Lower overall bioactivity |
The presence of bromine in the structure appears to enhance both antibacterial and antifungal activities compared to its chloro and fluoro counterparts .
Case Study 1: Antitubercular Activity
In a study focused on anti-tuberculosis agents, derivatives of piperidine were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The results indicated that compounds similar in structure to this compound exhibited significant inhibitory effects, suggesting potential for further development as antitubercular agents .
Case Study 2: Anticancer Potential
Another study investigated the anticancer properties of piperidine derivatives, including this compound. The compound showed promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), indicating a potential role in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the acrylamide backbone via coupling of 3-(3-bromophenyl)acryloyl chloride with 1-benzyl-4-piperidinylamine under inert conditions (e.g., N₂ atmosphere) .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate intermediates.
- Step 3 : Final recrystallization using ethanol/water mixtures to achieve >95% purity, confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzyl, bromophenyl moieties). For example, the trans-configuration of the acrylamide double bond can be verified via coupling constants (J = 15–16 Hz) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (theoretical: 399.334 g/mol) .
- X-ray Crystallography : If single crystals are obtainable, SHELX software can refine the crystal structure and confirm stereochemistry .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Begin with:
- In vitro kinase inhibition assays : Test against EGFR (epidermal growth factor receptor) due to structural similarities to EGFR inhibitors (e.g., compound 8b in ). Use fluorescence-based ADP-Glo™ kinase assays.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity while minimizing off-target effects?
- Methodological Answer :
- Rational Design : Replace the 3-bromophenyl group with electron-withdrawing substituents (e.g., trifluoromethoxy) to modulate electronic properties and binding affinity .
- Fragment-Based Screening : Use SPR (surface plasmon resonance) to identify fragments that improve binding to specific kinases (e.g., HER2 vs. EGFR).
- In silico Docking : Schrödinger Suite or AutoDock Vina to predict interactions with active sites (e.g., EGFR’s ATP-binding pocket) .
Q. How should researchers resolve contradictions in activity data across different assay platforms?
- Methodological Answer :
- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays). For example, compare enzymatic IC₅₀ (cell-free) with cellular IC₅₀ (MCF-7 viability).
- Meta-Analysis : Use tools like Prism to statistically assess variability (e.g., ANOVA for batch effects in cytotoxicity data).
- Proteomic Profiling : SILAC (stable isotope labeling by amino acids) to identify off-target protein interactions that may explain discrepancies .
Q. What strategies optimize pharmacokinetic properties without compromising potency?
- Methodological Answer :
- LogP Adjustments : Introduce polar groups (e.g., morpholine) to improve solubility while monitoring potency via SPR .
- Prodrug Approaches : Synthesize phosphate or ester derivatives to enhance bioavailability, followed by in vitro hydrolysis assays .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., piperidinyl N-debenzylation) and block them with fluorine substitution .
Q. How can computational modeling guide the prioritization of analogs for synthesis?
- Methodological Answer :
- QSAR Modeling : Build regression models using descriptors like molar refractivity and topological polar surface area to predict activity .
- Molecular Dynamics (MD) : Simulate binding persistence in EGFR’s hydrophobic pocket (≥100 ns trajectories) to prioritize stable analogs .
- ADMET Prediction : SwissADME or ADMETLab to filter candidates with poor permeability or CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
